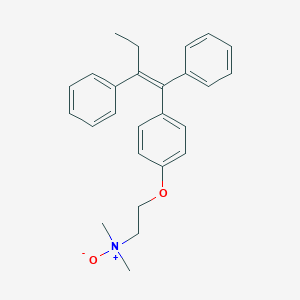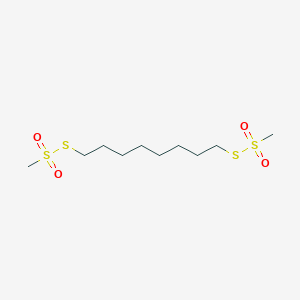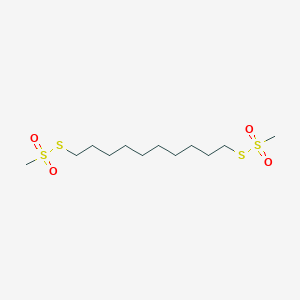
Tamoxifen N-oxide
Übersicht
Beschreibung
Synthesis Analysis
Tamoxifen N-oxide is synthesized through the metabolism of tamoxifen. Studies have shown that tamoxifen undergoes N-oxidation, a process primarily catalyzed by flavin-containing monooxygenases in the liver (Mani, Hodgson, & Kupfer, 1993). Additionally, tamoxifen epoxide, another metabolite, has been synthesized and its microsomal metabolism also results in the formation of its corresponding N-oxide (Mccague & Seago, 1986).
Molecular Structure Analysis
Tamoxifen N-oxide's structure is characterized by the addition of an oxygen molecule to the nitrogen atom of the tamoxifen molecule. This structural modification significantly affects its chemical and biological properties. Studies have provided insights into the structural identification of tamoxifen-DNA adducts, including tamoxifen N-oxide (Umemoto et al., 2000).
Chemical Reactions and Properties
Tamoxifen N-oxide is formed through the enzymatic activity of the liver, primarily by flavin-containing monooxygenases. The N-oxide can be further metabolized and reduced back to tamoxifen by various enzymes, indicating a potential metabolic cycle (Parte & Kupfer, 2005).
Wissenschaftliche Forschungsanwendungen
Breast Cancer Research
Tamoxifen N-oxide is used to study the effects of CYP2D6 and SULT1A2 genotypes on tamoxifen metabolism in breast cancer patients. This research is crucial in understanding how genetic variations can affect drug metabolism and treatment outcomes (Fernández-Santander et al., 2013).
Drug Metabolism Analysis
It serves in detecting, identifying, and quantifying various tamoxifen metabolites, which is essential for understanding the drug's metabolic pathways and impacts (Kupfer & Dehal, 1996).
Neuroprotective Effects
Tamoxifen has shown neuroprotective effects, such as reducing ischemia-induced production of nitrotyrosine following reversible middle cerebral artery occlusion (Osuka et al., 2001).
Metabolic Profiling in Breast Cancer
It helps establish metabolic profiles for breast cancer patients, revealing differences in drug levels and treatment response, which is crucial for personalized medicine (Carter et al., 2001).
Genotoxic Risk Assessment
Tamoxifen N-oxide is also used to determine the genotoxic risk of tamoxifen in breast cancer patients treated with the drug, which is vital for assessing long-term risks (Umemoto et al., 2004).
Targeted Drug Delivery
Research on tamoxifen-loaded nanoparticles indicates potential for achieving preferential tumor targeting and a circulating drug reservoir in breast cancer treatment (Shenoy & Amiji, 2005).
Zukünftige Richtungen
Research on Tamoxifen and its metabolites, including Tamoxifen N-oxide, continues to be a topic of interest in the scientific community. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . Another area of interest is the connection between tamoxifen, tamoxifen apoptotic effects, and oxidative stress .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAASNACECBQAFW-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316463 | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tamoxifen N-oxide | |
CAS RN |
75504-34-6 | |
| Record name | Tamoxifen N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Which enzymes are primarily responsible for the formation of TNO from TAM?
A1: The flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3, are the major catalysts for the N-oxidation of TAM to TNO. [, ]
Q2: Are there species-specific differences in the enzymes involved in TNO formation?
A2: Yes, human FMO1 is not expressed in adults, making FMO3 the primary enzyme responsible for TNO formation in humans. []
Q3: Can TNO be converted back to TAM in biological systems?
A3: Yes, several human cytochrome P450 (CYP) enzymes, notably CYP1A1, CYP2A6, and CYP3A4, have been shown to reduce TNO back to TAM. [] Interestingly, even reduced hemoglobin exhibits this reductive capability. []
Q4: Does the reduction of TNO back to TAM impact TAM's therapeutic efficacy?
A4: The potential for a metabolic cycle between TAM and TNO in vivo raises questions about its impact on TAM's overall efficacy and duration of action. This remains an active area of research. []
Q5: What other metabolic pathways are important for TAM besides N-oxidation?
A5: In addition to N-oxidation, TAM undergoes other significant metabolic transformations, including:
- N-demethylation: Primarily catalyzed by CYP3A4, this pathway leads to the formation of N-desmethyltamoxifen. [, ]
- 4-hydroxylation: This pathway produces 4-hydroxytamoxifen, a more potent antiestrogen than TAM itself. [, , ]
- α-hydroxylation: This pathway leads to the formation of α-hydroxytamoxifen, a precursor to reactive metabolites capable of forming DNA adducts. [, , ]
Q6: Are there differences in the metabolic profiles of TAM across different species?
A6: Yes, significant species-related differences exist in TAM metabolism. For instance:
- Mice: Exhibit rapid metabolism of TAM, primarily to TNO, potentially contributing to their lower susceptibility to TAM-induced liver cancer. [, ]
- Rats: Show a greater propensity for forming α-hydroxytamoxifen and its DNA-reactive metabolites compared to humans, potentially explaining their higher susceptibility to TAM-induced liver cancer. [, ]
Q7: Can TNO itself form DNA adducts?
A7: While TNO itself does not appear to directly form DNA adducts, studies have identified α-(N2-deoxyguanosinyl)tamoxifen N-oxide as a DNA adduct in the liver of mice treated with TAM. [] This suggests that TNO might be further metabolized to reactive species capable of DNA modification.
Q8: What other TAM metabolites are known to contribute to DNA adduct formation?
A8: The primary DNA-reactive metabolite of TAM is thought to be an α-sulfooxy metabolite, formed by the enzyme hydroxysteroid sulfotransferase 2A1 (SULT2A1) acting on α-hydroxytamoxifen. [, ]
Q9: What analytical techniques are commonly used to study TAM and its metabolites, including TNO?
A9: A range of analytical techniques is employed for the analysis of TAM and its metabolites, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with ultraviolet (UV) detection or mass spectrometry (MS) for separation and quantification of TAM and its metabolites in various matrices. [, , , , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the identification and quantification of TAM and its metabolites in complex biological samples. [, , , ]
- 32P-Postlabeling/HPLC: This technique is particularly valuable for the detection and quantification of TAM-DNA adducts in tissues. [, , , ]
- Electrochemiluminescence (ECL): ECL-based arrays coupled with liver microsomes have been used to study the relative DNA damage caused by TAM metabolites in different species. []
Q10: What are the challenges associated with the analysis of TNO?
A10: Analyzing TNO presents unique challenges due to:
- Its potential reduction back to TAM during sample preparation and analysis: This necessitates careful optimization of methods to minimize this conversion. []
- The presence of numerous TAM metabolites in biological samples: This requires methods with high selectivity to differentiate TNO from other metabolites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)





![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)